2-Amino-1-thiophen-2-yl-ethanol hydrochloride
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Overview
Description
2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a chemical compound with the molecular formula C6H10ClNOS and a molecular weight of 179.67 g/mol . It is an aromatic amine that contains both an amino group and a thiophene ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-thiophen-2-yl-ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-Amino-1-thiophen-2-yl-ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(thiophen-2-yl)ethanol
- 2-Amino-1-(thiophen-3-yl)ethanol
- 2-Amino-1-(furan-2-yl)ethanol
Uniqueness
2-Amino-1-thiophen-2-yl-ethanol hydrochloride is unique due to its specific combination of an amino group and a thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
7404-66-2 |
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Molecular Formula |
C6H10ClNOS |
Molecular Weight |
179.67 g/mol |
IUPAC Name |
2-amino-1-thiophen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C6H9NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H |
InChI Key |
SHCVUJCISFOHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CN)O.Cl |
Origin of Product |
United States |
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